The synthesis of Withasomniferolide B can be achieved through various methods, typically involving extraction from natural sources or semi-synthetic approaches. The most common method is the extraction from the roots of Withania somnifera using organic solvents like methanol. The extraction process generally involves:
Technical details regarding yields and purity levels vary based on extraction conditions and plant material quality .
Withasomniferolide B has a complex molecular structure characterized by a steroid backbone typical of withanolides. Its molecular formula is CHO, and it has a molecular weight of approximately 436.58 g/mol. The structure includes multiple hydroxyl groups and a lactone ring, which are critical for its biological activity.
The structural representation can be summarized as follows:
Data regarding its exact stereochemistry and 3D conformation can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy .
Withasomniferolide B participates in various chemical reactions typical of steroidal compounds. Key reactions include:
These reactions are significant for understanding the compound's stability and reactivity under different conditions .
The mechanism of action of Withasomniferolide B primarily involves modulation of neurotransmitter systems. It acts as a positive allosteric modulator of the GABAA receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
The process can be outlined as follows:
This mechanism underlies its potential anxiolytic and sedative effects observed in pharmacological studies .
Withasomniferolide B is a specialized withanolide steroidal lactone isolated from Withania somnifera roots, characterized by its GABA(A) receptor modulation activity [8]. Its complex structure features an ergostane skeleton modified with a δ-lactone ring and polyoxygenated functional groups, posing significant challenges for chemical synthesis [1] [10]. Consequently, biotechnological approaches have emerged as pivotal strategies for sustainable production.
The biosynthesis of Withasomniferolide B follows the triterpenoid pathway, initiated by the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form squalene. Squalene undergoes cyclization via cycloartenol synthase (CAS) to produce cycloartenol—the foundational tetracyclic steroidal backbone [10]. Downstream modifications involve:
Table 1: Key Enzymatic Modifications in Withasomniferolide B Biosynthesis
Enzyme Class | Gene/Protein | Catalytic Function | Position Modified |
---|---|---|---|
Cycloartenol synthase | WsCAS | Squalene cyclization | Core skeleton |
Cytochrome P450 | WsCYP76F1 | C-22 hydroxylation | C-22 |
Cytochrome P450 | WsCYP90B1 | C-26 oxidation for δ-lactonization | C-26 |
Glycosyltransferase | WsUGT80E1 | Glucose conjugation | C-3/C-27 |
Dehydrogenase | Not characterized | Introduction of α,β-unsaturated ketone | A-ring |
Elicitors like methyl jasmonate upregulate these enzymatic cascades by triggering transcriptional activation of biosynthetic genes, enhancing flux toward withanolides [9].
Precursor flux limitations constrain Withasomniferolide B yields. CRISPR-based tools have enabled multiplexed engineering of upstream terpenoid pathways:
Table 2: Metabolic Engineering Targets for Enhanced Withasomniferolide B Precursor Supply
Target Pathway | Gene | Engineering Approach | Yield Enhancement |
---|---|---|---|
Squalene biosynthesis | WsSQS | CRISPRa (dCas9-VPR) | 2.1-fold ∆ sterols |
Competitive sterols | WsSMT1 | CRISPRi (dCas9-MXI1) | 40% reduction |
MVA pathway | WsHMGS | Multiplexed activation | 1.8-fold ∆ IPP |
MEP pathway | WsDXS | CRISPRa (dCas9-VP64) | 1.5-fold ∆ DMAPP |
Heterologous production in Saccharomyces cerevisiae circumvents Withania’s slow growth but faces enzyme compatibility challenges. Machine learning (ML) platforms address this via:
Agrobacterium rhizogenes-induced hairy roots remain the most productive platform for native Withasomniferolide B biosynthesis. Yield optimization strategies include:
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